HO-Peg24-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

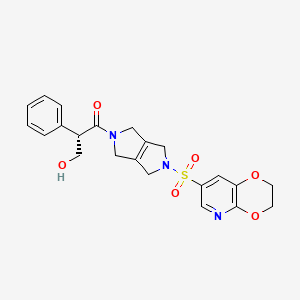

HO-Peg24-OH is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs synthesized using this compound . The specific target depends on the other components of the PROTAC molecule.

Mode of Action

Instead, it forms a bridge between the E3 ubiquitin ligase ligand and the ligand for the target protein in a PROTAC molecule . This allows the PROTAC to bring the target protein and the E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound, as part of a PROTAC, is the ubiquitin-proteasome system . When the PROTAC brings the target protein and the E3 ubiquitin ligase together, the target protein is ubiquitinated. This marks it for degradation by the proteasome, a large protein complex that breaks down unneeded or damaged proteins .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which could potentially enhance the bioavailability of the protacs it is used to construct .

Result of Action

The primary result of the action of this compound, as part of a PROTAC, is the degradation of the target protein . By marking specific proteins for destruction, PROTACs can modulate the levels of these proteins in the cell, influencing cellular processes and potentially leading to therapeutic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction typically requires a catalyst such as potassium hydroxide and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of HO-Peg24-OH follows similar principles but on a larger scale. The process involves continuous polymerization reactors and precise control over reaction parameters to ensure consistent product quality. The final product is purified through techniques such as distillation and filtration to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: HO-Peg24-OH can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as amines, using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; performed in anhydrous conditions.

Substitution: Thionyl chloride, tosyl chloride; reactions often require anhydrous conditions and inert atmosphere.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Chemistry: HO-Peg24-OH is widely used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins. This application is crucial in the development of targeted therapies for various diseases .

Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. This modification is particularly useful in the study of protein-protein interactions and cellular signaling pathways .

Medicine: Its use in PROTACs also holds promise for the treatment of cancer and other diseases .

Industry: In industrial applications, this compound is used in the formulation of various products, including cosmetics and pharmaceuticals. Its ability to enhance solubility and stability makes it a valuable component in these formulations .

Comparaison Avec Des Composés Similaires

HO-Peg12-OH: A shorter PEG-based linker with similar properties but lower molecular weight.

HO-Peg48-OH: A longer PEG-based linker with higher molecular weight and increased solubility.

Bis-Tos-PEG4: A PEG-based linker with tosyl groups, used in the synthesis of PROTACs.

Uniqueness: HO-Peg24-OH stands out due to its optimal chain length, which provides a balance between solubility and stability. This makes it particularly suitable for use in PROTAC synthesis, where these properties are crucial for the efficacy of the final product .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H98O25/c49-1-3-51-5-7-53-9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-43-71-45-47-73-48-46-72-44-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-54-8-6-52-4-2-50/h49-50H,1-48H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXKUCOGQITOPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H98O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025080 |

Source

|

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-Tricosaoxahenheptacontane-1,71-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1075.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243942-52-9 |

Source

|

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-Tricosaoxahenheptacontane-1,71-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide](/img/structure/B3325840.png)

![Rosuvastatin calcium impurity E [EP]](/img/structure/B3325841.png)

![4-Bromothieno[3,2-C]pyridin-6-amine](/img/structure/B3325877.png)

![Tert-butyl 2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B3325890.png)